molecular formula C6H6F2N2O2 B3070887 1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxylic acid CAS No. 1006462-20-9

1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B3070887
CAS No.: 1006462-20-9
M. Wt: 176.12 g/mol
InChI Key: MJXAOXMNTADKJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,2-Difluoroethyl)-1H-pyrazole-4-carboxylic acid (CAS: 1006462-20-9) is a pyrazole derivative with the molecular formula C₆H₆F₂N₂O₂ and a molecular weight of 176.12 g/mol . The compound features a pyrazole ring substituted at the 1-position with a 2,2-difluoroethyl group and at the 4-position with a carboxylic acid functional group. Pyrazole derivatives are widely studied for their applications in pharmaceuticals and agrochemicals due to their structural versatility and bioactivity .

Properties

IUPAC Name

1-(2,2-difluoroethyl)pyrazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F2N2O2/c7-5(8)3-10-2-4(1-9-10)6(11)12/h1-2,5H,3H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJXAOXMNTADKJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CC(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1006462-20-9
Record name 1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxylic acid typically involves the introduction of the difluoroethyl group to a pyrazole ring. One common method involves the reaction of 1-chloro-2,2-difluoroethane with a pyrazole derivative under suitable conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethyl sulfoxide (DMSO).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Substitution Reactions

The difluoroethyl group enables selective substitution under controlled conditions. A key patent describes its use in synthesizing esters through nucleophilic substitution:

Reaction Type Reagents/Conditions Product Yield Source
EsterificationAlkyl halides, K₂CO₃, DMF, 80°C1-(2,2-Difluoroethyl)-1H-pyrazole-4-carboxylate esters78-92%
Amide FormationThionyl chloride (SOCl₂), aminesCorresponding pyrazole-4-carboxamides65-85%

This method achieves high regioselectivity due to the electron-withdrawing effect of the difluoroethyl group .

Hydrolysis and Decarboxylation

The carboxylic acid moiety undergoes hydrolysis under basic conditions, but controlled decarboxylation is achievable:

Condition Reagent Product Notes
Alkaline HydrolysisNaOH (2M), ethanol/H₂O (1:1), refluxPyrazole derivatives with hydroxyl groupsPreserves pyrazole ring integrity
Acidic DecarboxylationH₂SO₄ (conc.), 120°C1-(2,2-Difluoroethyl)-1H-pyrazoleRequires inert atmosphere for stability

Cyclization and Ring Modification

The pyrazole ring participates in cyclocondensation reactions. A patented method involves:

Step Process Key Parameters Outcome
CondensationMethylhydrazine, NaI catalyst, 0-5°CForms intermediate hydrazone complex90% conversion efficiency
CyclizationHeating to 60°C under reduced pressure3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid82% isolated yield

This process highlights the role of iodide catalysts in enhancing reaction kinetics .

Halogenation and Cross-Coupling

Electrophilic halogenation occurs at the pyrazole C-5 position:

Reaction Halogen Source Conditions Product
BrominationNBS (N-bromosuccinimide), AIBN, CCl₄Radical-initiated, 12h at 70°C5-Bromo derivative (selectivity >95%)
Suzuki CouplingPd(PPh₃)₄, arylboronic acid, K₂CO₃DME/H₂O, 80°C, 8hBiaryl-pyrazole hybrids

Oxidation and Reduction Pathways

Functional group interconversion is well-documented:

Transformation Reagents Product Efficiency
Carboxylic Acid → AlcoholLiAlH₄, THF, 0°C → RT4-Hydroxymethyl-pyrazole derivative73% yield
Ketone FormationPCC (pyridinium chlorochromate), CH₂Cl₂4-Acyl-pyrazoleLimited by overoxidation risks

Key Findings from Comparative Studies

  • Steric Effects : The 2,2-difluoroethyl group reduces reactivity at C-3/C-5 positions compared to unsubstituted pyrazoles .

  • Solvent Dependency : Polar aprotic solvents (DMF, DMSO) improve nucleophilic substitution rates by 40% compared to ethers .

  • Catalyst Optimization : Sodium iodide increases cyclization rates by 3-fold compared to non-catalyzed systems .

Scientific Research Applications

1-(2,2-Difluoroethyl)-1H-pyrazole-4-carboxylic acid is a fluorinated organic compound with a pyrazole ring substituted with a 2,2-difluoroethyl group and a carboxylic acid functional group. It has applications in medicinal chemistry and agrochemical development because of its chemical properties and potential biological activities. The difluoroethyl group enhances its reactivity and stability, making it a building block for synthesizing fluorinated compounds and pharmaceuticals.

Synonyms : 1-(Difluoromethyl)-1H-pyrazole-4-carboxylic acid; 1H-Pyrazole-4-carboxylic acid, 1-(difluoromethyl)-; this compound .

CAS No : 1174305-81-7 .

Molecular Formula : C5H4F2N2O2 .

Molecular Weight : 162.09 .

Potential Biological Activities

Research has indicated that 1-(2,2-difluoroethyl)-3-iodo-1H-pyrazole-4-carboxylic acid exhibits potential biological activities and may act as an enzyme inhibitor or bind to specific receptors, influencing their function. The compound's structure allows it to interact with biological targets in ways that could lead to therapeutic applications, particularly in oncology and infectious diseases. Studies on the interactions of 1-(2,2-difluoroethyl)-3-iodo-1H-pyrazole-4-carboxylic acid with biological targets are ongoing, and preliminary findings suggest that it may interact with various enzymes and receptors, influencing their activity through competitive inhibition or allosteric modulation. Detailed interaction studies are essential to fully understand its pharmacodynamics and potential therapeutic uses.

Safety and Hazards

This compound is associated with certain hazards .

  • Signal word : Warning
  • Hazard statements : It may be harmful if swallowed, cause skin irritation, cause eye irritation, and may cause respiratory irritation .
  • Precautionary statements : Ensure you wash your hands thoroughly after handling, do not eat, drink, or smoke when using this product, and if swallowed, get medical advice/attention .

Applications

This compound has several applications across different fields:

  • Synthesis of complex fluorinated compounds
  • Pharmaceuticals
  • Enzyme inhibitors
  • Potential therapeutic uses in oncology and infectious diseases
  • Agrochemical development

Suppliers

Some suppliers of this compound are:

  • CONIER CHEM AND PHARMA LIMITED
  • Aladdin Scientific
  • Suzhou ARTK Medchem Co., Ltd.
  • Shanghai Haohong Pharmaceutical Co., Ltd.
  • Shanghai Wuping Biological Technology Co., Ltd
  • Sichuan BaiPeng Biotechnology Co., Ltd
  • Block Chemical Technology (Shanghai) Co., LTD
  • Birdo (Shanghai) Medical Technology Co., Ltd
  • Taizhou Nanfeng Pharmaceutical Research Institute
  • PharmaBlock Sciences (Nanjing), Inc

Mechanism of Action

The mechanism of action of 1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The difluoroethyl group can enhance the compound’s binding affinity and selectivity towards its molecular targets.

Comparison with Similar Compounds

Substitution Patterns

  • Position 1 Substituents: The 2,2-difluoroethyl group in the target compound increases lipophilicity compared to analogs like 6a' (2-oxo-2-phenylethyl) and 11b (7-chloroquinolin-4-yl) . In contrast, 1-(difluoromethyl)-1H-pyrazole-4-carboxylic acid has a smaller difluoromethyl group, reducing steric hindrance but limiting hydrophobic interactions .

Physicochemical Properties

  • Solubility : The difluoroethyl group in the target compound likely reduces aqueous solubility compared to hydroxyethyl analogs (e.g., 1-(4-chlorophenyl)-4-(2-hydroxyethyl)... ) .
  • Acidity : The carboxylic acid at position 4 has a pKa comparable to other pyrazole-4-carboxylic acids (~2.5–3.0), influencing ionization under physiological conditions .

Biological Activity

1-(2,2-Difluoroethyl)-1H-pyrazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

  • Molecular Formula : C6_6H6_6F2_2N2_2O2_2
  • SMILES : C1=C(C=NN1CC(F)F)C(=O)O
  • InChIKey : MJXAOXMNTADKJZ-UHFFFAOYSA-N

The mechanism of action of this compound involves its interaction with various biological targets, particularly enzymes and receptors. The difluoroethyl group enhances the compound's lipophilicity, improving its ability to penetrate cell membranes and interact with intracellular targets. This interaction can lead to either inhibition or activation of specific biochemical pathways, making it a promising candidate for drug development .

Antimicrobial Activity

Research indicates that derivatives of pyrazole compounds, including this compound, exhibit significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus, suggesting potential applications in treating infections .

Anti-inflammatory Effects

The compound has been explored for its anti-inflammatory properties. Studies demonstrate that it can inhibit pro-inflammatory cytokines such as TNF-α and IL-6, indicating its potential use in managing inflammatory diseases .

Anticancer Properties

Preliminary investigations suggest that this compound may possess anticancer activity. It has been reported to influence cancer cell proliferation and apoptosis through modulation of signaling pathways .

Case Studies

StudyFindings
Selvam et al. (2014)Synthesized a series of pyrazole derivatives showing up to 85% inhibition of TNF-α at 10 µM concentration compared to standard drugs .
Burguete et al. (2015)Reported antimicrobial activity against E. coli and S. aureus with certain derivatives demonstrating enhanced efficacy due to structural modifications .
Chandra et al. (2015)Identified monoamine oxidase B inhibitors among synthesized pyrazole derivatives with notable anti-inflammatory effects comparable to indomethacin .

Research Findings

Recent studies have focused on the synthesis and evaluation of various derivatives of this compound:

  • Enzyme Inhibition : The compound has been shown to act as an enzyme inhibitor, influencing metabolic pathways crucial for disease progression .
  • Therapeutic Potential : Its unique structure allows it to interact selectively with biological targets, indicating potential for therapeutic applications in oncology and infectious diseases .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxylic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of ethyl acetoacetate derivatives with difluoroethyl hydrazines, followed by hydrolysis. Key steps include:

  • Cyclocondensation : Use DMF-DMA (dimethylformamide dimethyl acetal) as a catalyst to form the pyrazole ring at 80–100°C under reflux .
  • Hydrolysis : Basic hydrolysis (e.g., NaOH/EtOH) converts esters to carboxylic acids. Yield optimization requires pH control (pH 10–12) and reaction times of 4–6 hours .
    • Critical Parameters : Excess difluoroethylamine (1.5–2.0 eq.) improves regioselectivity, while prolonged heating reduces purity due to decarboxylation risks .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation account for fluorine substituents?

  • Methodological Answer :

  • FT-IR : Identify carboxylate C=O stretches (1690–1710 cm⁻¹) and pyrazole ring vibrations (1500–1600 cm⁻¹). Fluorine substituents reduce C-F stretching intensity, requiring baseline correction .
  • NMR : 1H^{1}\text{H}-NMR shows pyrazole H-3/H-5 protons as doublets (δ 7.5–8.0 ppm), while 19F^{19}\text{F}-NMR confirms difluoroethyl groups (δ -120 to -140 ppm). 13C^{13}\text{C}-NMR distinguishes carboxylate carbons (δ 165–170 ppm) .
  • X-ray Diffraction : Resolves fluorine-induced bond distortions (e.g., C-F bond lengths: 1.32–1.35 Å) .

Q. How does the difluoroethyl group influence the compound’s solubility and stability in aqueous vs. organic solvents?

  • Methodological Answer :

  • Solubility : The difluoroethyl group enhances lipophilicity (logP ≈ 1.8), limiting aqueous solubility. Use co-solvents (e.g., DMSO:water 1:4) for biological assays. Adjust pH to >5.0 to ionize the carboxylic acid and improve solubility .
  • Stability : Degradation occurs via decarboxylation above 60°C or under strong acidic conditions (pH < 3). Store at -20°C in inert atmospheres to prevent hydrolysis .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :

  • DFT Modeling : Use B3LYP/6-311+G(d,p) basis sets to calculate Fukui indices, identifying electrophilic sites (e.g., pyrazole C-4). Solvent effects (PCM model) refine predictions for polar aprotic solvents .
  • Transition State Analysis : Simulate SN2 reactions at the difluoroethyl group; activation energies correlate with steric hindrance from fluorine atoms .

Q. What strategies resolve contradictions between experimental and theoretical bond lengths in X-ray vs. DFT structures?

  • Methodological Answer :

  • Error Analysis : Compare experimental X-ray bond lengths (e.g., C-F: 1.34 Å) with DFT-optimized geometries. Discrepancies >0.05 Å suggest crystal packing effects or basis set limitations .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., F⋯H contacts) that distort bond lengths in solid-state structures .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced enzyme inhibition?

  • Methodological Answer :

  • Bioisosteric Replacement : Substitute the difluoroethyl group with trifluoroethyl or chlorotrifluoroethyl groups to modulate steric and electronic effects. Compare IC50_{50} values in xanthine oxidase (e.g., Y-700 derivative: IC50_{50} = 0.6 nM) .
  • Pharmacophore Mapping : Align carboxylate and pyrazole moieties with enzyme active sites (e.g., XOR inhibitors). Molecular docking (AutoDock Vina) identifies critical H-bond interactions .

Q. What chromatographic methods are recommended for purity analysis, especially when detecting fluorine-containing byproducts?

  • Methodological Answer :

  • HPLC : Use C18 columns with mobile phases of 0.1% TFA in acetonitrile/water (gradient: 10→90% ACN). Detect fluorine byproducts (e.g., difluoroethyl esters) via retention time shifts (Δt ≈ 1.2 min) .
  • LC-MS : ESI-negative mode identifies [M-H]⁻ ions (m/z 219.04 for the parent compound). Fragmentation patterns distinguish decarboxylated products (m/z 175.03) .

Q. How does regioselectivity in electrophilic substitution reactions vary between pyrazole C-3 and C-5 positions?

  • Methodological Answer :

  • Directing Groups : The carboxylic acid at C-4 directs electrophiles to C-5 via resonance. Nitration (HNO3_3/H2_2SO4_4) yields 85% C-5 nitro derivatives, confirmed by 1H^{1}\text{H}-NMR coupling patterns (J = 2.1 Hz for H-3) .
  • Kinetic Control : Lower temperatures (-10°C) favor C-5 substitution, while higher temperatures (25°C) increase C-3 byproducts .

Key Citations

  • Synthesis and DFT analysis: Viveka et al. (2016) .
  • Enzyme inhibition analogs: Fukunari et al. (2004) .
  • Stability and handling: Echemi Safety Data (2019) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.